Cas no 2170723-99-4 (ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid)

エチル2-(アゼチジン-3-イル)アセテートトリフルオロ酢酸塩は、アゼチジン環とエステル基を有する有機化合物です。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されます。アゼチジン環の剛直な構造とエステル基の反応性を併せ持つため、多様な誘導体合成に適しています。トリフルオロ酢酸塩の形態は、高い溶解性と精製の容易さを特徴とします。また、立体選択的反応や官能基変換において優れた反応性を示すため、創薬化学や材料科学分野での利用価値が高いです。

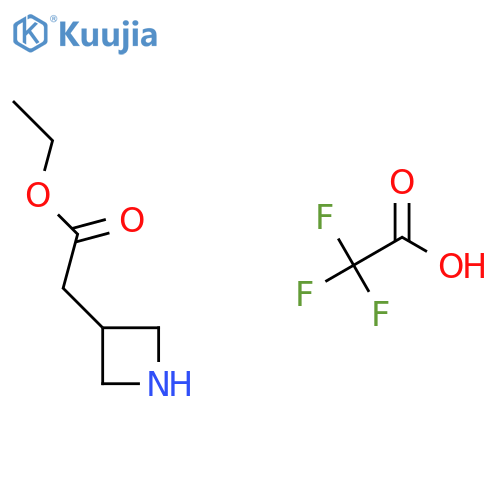

2170723-99-4 structure

商品名:ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid

CAS番号:2170723-99-4

MF:C9H14F3NO4

メガワット:257.206973552704

MDL:MFCD31666135

CID:5247813

PubChem ID:137701491

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid

- ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid

- ethyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid

- ETHYL 2-(AZETIDIN-3-YL)ACETATE TFA

- AT30706

- AT33560

- Ethyl2-(azetidin-3-yl)acetate,trifluoroaceticacid

- ethyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid

- 2170723-99-4

- Ethyl 2-(azetidin-3-yl)acetate 2,2,2-trifluoroacetate

- EN300-1710015

-

- MDL: MFCD31666135

- インチ: 1S/C7H13NO2.C2HF3O2/c1-2-10-7(9)3-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)

- InChIKey: WTMACOIRPSMTBL-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(F)F.O(CC)C(CC1CNC1)=O

計算された属性

- せいみつぶんしりょう: 257.08749241g/mol

- どういたいしつりょう: 257.08749241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1710015-0.1g |

ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid |

2170723-99-4 | 95% | 0.1g |

$176.0 | 2023-09-20 | |

| Enamine | EN300-1710015-2.5g |

ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid |

2170723-99-4 | 95% | 2.5g |

$1147.0 | 2023-09-20 | |

| Enamine | EN300-1710015-5.0g |

ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid |

2170723-99-4 | 95% | 5g |

$1695.0 | 2023-06-04 | |

| Aaron | AR01FL34-2.5g |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 2.5g |

$1603.00 | 2025-02-11 | |

| A2B Chem LLC | AY05684-250mg |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 250mg |

$301.00 | 2024-04-20 | |

| A2B Chem LLC | AY05684-5g |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 5g |

$1820.00 | 2024-04-20 | |

| A2B Chem LLC | AY05684-50mg |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 50mg |

$160.00 | 2024-04-20 | |

| A2B Chem LLC | AY05684-100mg |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 100mg |

$221.00 | 2024-04-20 | |

| Aaron | AR01FL34-500mg |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid |

2170723-99-4 | 95% | 500mg |

$654.00 | 2025-02-11 | |

| Enamine | EN300-1710015-10.0g |

ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid |

2170723-99-4 | 95% | 10g |

$2516.0 | 2023-06-04 |

ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2170723-99-4 (ethyl 2-(azetidin-3-yl)acetate trifluoroacetic acid) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2170723-99-4)ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):174.0/248.0/574.0/1663.0